molecular formula C10H12N6O4 B1194427 N-(Purin-6-ylcarbamoyl)threonine CAS No. 33422-66-1

N-(Purin-6-ylcarbamoyl)threonine

Número de catálogo: B1194427
Número CAS: 33422-66-1
Peso molecular: 280.24 g/mol
Clave InChI: LRLURXLUACWPAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Purin-6-ylcarbamoyl)threonine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N6O4 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Biology and Biochemistry

Role in tRNA Functionality
N-(Purin-6-ylcarbamoyl)threonine is essential for the proper functioning of tRNA molecules that decode codons starting with adenine (ANN). It is located at position 37 of the anticodon loop, where it enhances codon–anticodon pairing and prevents frameshifting during protein synthesis. The presence of this modification stabilizes the tRNA structure and improves translation accuracy by facilitating base stacking interactions with adjacent nucleotides .

Biosynthesis Studies
Research has demonstrated that the biosynthesis of this compound involves several proteins, including YgjD, YrdC, YeaZ, and YjeE in Escherichia coli. These proteins are necessary for the conversion of threonine and bicarbonate into the modified nucleoside through a series of ATP-dependent reactions . Studies have shown that the incorporation of radioactive threonine into tRNA can be measured to understand the biosynthetic pathways involved .

Therapeutic Applications

Potential Anti-inflammatory Activity
Recent studies have explored the synthesis of derivatives of purine compounds, including this compound, for their potential anti-inflammatory properties. Certain derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs), which could provide safer alternatives to traditional NSAIDs by minimizing side effects such as gastric ulceration . The structural similarity of these compounds to adenosine suggests they may interact with adenosine receptors, potentially leading to therapeutic benefits in inflammatory conditions .

Cancer Research
The hypermodified nucleoside has been investigated for its role in cancer biology. Modifications in tRNA can affect protein synthesis rates and fidelity, which are critical factors in cancer cell proliferation. Understanding how this compound influences these processes may lead to novel cancer treatment strategies that target tRNA modifications .

Case Studies and Research Findings

Study Focus Findings
Laloue (1972)Biosynthesis in Tobacco TissueDemonstrated incorporation of radioactive threonine into tRNA, elucidating the biosynthetic pathway of this compound .
Abou-Ghadir et al. (2014)Anti-inflammatory ActivitySynthesized purinedione derivatives with potential anti-inflammatory effects compared to indomethacin .
Biochemical Journal (2000)In vitro SynthesisEstablished the enzymatic process for synthesizing this compound from threonine and bicarbonate using purified enzymes from E. coli .

Q & A

Q. Basic: What methodologies are used to identify and quantify N-(Purin-6-ylcarbamoyl)threonine in tRNA?

Answer:

  • Chromatographic separation (e.g., reverse-phase HPLC or TLC) coupled with mass spectrometry (MS) is standard for identifying t6A in tRNA hydrolysates .
  • Radiolabeling with <sup>14</sup>C- or <sup>3</sup>H-threonine allows tracking of t6A biosynthesis in vivo, followed by enzymatic digestion of tRNA and scintillation counting .
  • Antibody-based detection (e.g., radioimmunoassay) is used for quantification in biological fluids like urine, validated against synthetic t6A standards .

Q. Basic: How is this compound biosynthesized in Escherichia coli?

Answer:

  • The KEOPS complex (Kinase, Endopeptidase, and Other Proteins of Small size) catalyzes t6A formation. Key steps include:
    • Carbamoylation : ATP-dependent transfer of a carbamoyl group to adenine at position 37 of tRNA.
    • Threonyl conjugation : L-threonine is attached via an enzymatic reaction requiring Mg<sup>2+</sup> and GTP .
  • In vitro reconstitution uses purified KEOPS subunits (e.g., Kae1, Bud32) and tRNA substrates to validate enzymatic activity .

Q. Advanced: What structural techniques resolve the conformation of this compound in tRNA?

Answer:

  • X-ray crystallography of tRNA-bound t6A reveals its role in stabilizing the anticodon loop. For example, studies on archaeal KEOPS complexes (e.g., MJ1130) provide structural insights into the catalytic mechanism .
  • Nuclear Magnetic Resonance (NMR) analyzes solution-state dynamics, particularly the rotational flexibility of the threonyl side chain .
  • Molecular dynamics simulations model interactions between t6A and ribosomal machinery during translation .

Q. Advanced: How does this compound contribute to translational fidelity?

Answer:

  • t6A ensures reading frame maintenance by preventing +1 frameshifts. Experimental approaches include:
    • Knockout studies : Deleting t6A biosynthesis genes (e.g., sua5 in yeast) increases frameshift errors, measured via luciferase reporter assays .
    • Comparative analysis : tRNA<sup>Ile</sup> lacking t6A shows reduced binding affinity to mRNA codons in ribosome profiling experiments .

Q. Advanced: How can researchers address contradictions in t6A distribution across species?

Answer:

  • Comparative genomics : Cross-species tRNA sequencing (e.g., E. coli vs. Rhizopogon roseolus) identifies t6A presence/absence patterns .
  • Isotopic tracing : Labeling with <sup>15</sup>N-threonine in non-model organisms (e.g., fungi) confirms incorporation into tRNA, resolving discrepancies in early chromatographic studies .

Q. Advanced: What methodologies elucidate the evolutionary conservation of t6A biosynthesis?

Answer:

  • Cross-species complementation assays : Introducing archaeal KEOPS genes (e.g., MJ1130) into eukaryotic cells restores t6A synthesis, confirming functional conservation .
  • Phylogenetic analysis : Aligning KEOPS subunit sequences across domains (Bacteria, Archaea, Eukarya) identifies conserved catalytic residues .

Q. Basic: How is t6A detected in human clinical samples?

Answer:

  • Radioimmunoassay (RIA) with monoclonal antibodies specific to t6A quantifies elevated levels in cancer patient urine, validated against healthy controls .
  • Liquid chromatography-tandem MS (LC-MS/MS) provides high specificity in complex matrices like serum, using stable isotope-labeled internal standards .

Q. Advanced: What experimental models study the physiological impact of t6A deficiency?

Answer:

  • Drosophila melanogaster : RNAi knockdown of KEOPS subunits (e.g., CG12203) induces proteostatic stress, analyzed via Western blotting for chaperone proteins (e.g., Hsp70) .
  • Yeast mutagenesis : sua5Δ strains show growth defects under stress (e.g., high temperature), rescued by t6A supplementation in media .

Q. Advanced: How does t6A’s chemical stability influence its functional analysis?

Answer:

  • Acid hydrolysis studies : t6A converts to hydantoin derivatives under acidic conditions (pH < 3), requiring neutral buffers during tRNA extraction .
  • Stability assays : Incubating synthetic t6A at varying pH/temperatures, followed by HPLC monitoring, identifies optimal storage conditions .

Q. Basic: What bioinformatics tools predict t6A modification sites in tRNA?

Answer:

  • MODOMICS database : Curates experimentally validated t6A sites across species, accessible via sequence homology searches .
  • Machine learning models : Train on tRNA secondary structure features (e.g., anticodon stem-loop) to predict modification likelihood .

Propiedades

Número CAS

33422-66-1

Fórmula molecular

C10H12N6O4

Peso molecular

280.24 g/mol

Nombre IUPAC

3-hydroxy-2-(7H-purin-6-ylcarbamoylamino)butanoic acid

InChI

InChI=1S/C10H12N6O4/c1-4(17)5(9(18)19)15-10(20)16-8-6-7(12-2-11-6)13-3-14-8/h2-5,17H,1H3,(H,18,19)(H3,11,12,13,14,15,16,20)

Clave InChI

LRLURXLUACWPAF-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O

SMILES canónico

CC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O

Sinónimos

N(6)-(N-threonylcarbonyl)adenine
N-(purin-6-ylcarbamoyl)threonine
N-(purin-6-ylcarbamoyl)threonine, (D)-isomer
N-(purin-6-ylcarbamoyl)threonine, monopotassium salt, (L)-isomer
N-(purin-6-ylcarbamoyl)threonine, monorubidium salt, tetrahydrate, (L)-isomer
N-(purin-6-ylcarbamoyl)threonine, rubidium salt, (L)-isomer
TC(6)ADE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.